Cas no 17865-11-1 ((4-(Trimethylsilyl)phenyl)boronic acid)
(4-(Trimethylsilyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
-
- (4-(Trimethylsilyl)phenyl)boronic acid
- 4-(TRIMETHYLSILYL)PHENYLBORONIC ACID
- 4-TRIMETHYLSILYLBENZENEBORONIC ACID
- AKOS BRN-0431
- 4-triemthylsilylphenylboronic acid
- 4-(Trimethylsilyl)phenylboronic Acid (contains varying amounts of Anhydride)
- p-Trimethylsilylbenzeneboronic acid
- 4-(TriMethylsilyl)phenylboronic acid >
- 4-(Trimethylsilyl)benzeneboronic acid
- (4-trimethylsilylphenyl)boronic acid
- 4-Trimethylsilylphenylboronic acid
- Boronic acid,B-[4-(trimethylsilyl)phenyl]-
- p-(Trimethylsilyl)phenylboronic Acid
- [4-(trimethylsilanyl)phenyl]boronic acid
- 4-trimethylsilyl-1-phenylboronic acid
- 4-trimethylsilylphenylene-boronic acid
- AMTSi039
- Thiophene-2-boronic acid pinacol ester
- 4-(Trimethylsilyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- [4-(Trimethylsilyl)phenyl]boronic acid
- A812387
- Boronic acid, [4-(trimethylsilyl)phenyl]-
- EN300-714512
- SY031638
- J-516027
- Z1255486786
- s20001
- Boronic acid, B-[4-(trimethylsilyl)phenyl]-
- NRPZMSUGPMYBCQ-UHFFFAOYSA-N
- AB03337
- FT-0637615
- 17865-11-1
- 4-(trimethylsilyl)phenyl boronic acid
- 4-trimethylsilyl-phenylboronic acid
- 4-(Trimethylsilyl)phenylboronic acid, >=95.0%
- (4-(Trimethylsilyl)phenyl)boronicacid
- DS-14798
- CS-W001042
- T2664
- AKOS004119222
- J-011390
- SCHEMBL1103785
- AM80888
- MFCD00093348
- 4-Trimethylsilyl phenyl boronic acid
- DTXSID60274326
- B-[4-(Trimethylsilyl)phenyl]boronic acid
- STL554351
- BBL100557
- DB-016084
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- MDL: MFCD00093348
- Inchi: 1S/C9H15BO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7,11-12H,1-3H3
- InChI Key: NRPZMSUGPMYBCQ-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 194.09300
- Monoisotopic Mass: 194.0934364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: solid
- Density: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 173-178 °C (lit.)
- Boiling Point: 294.4°C at 760 mmHg
- Flash Point: 131.8±27.9 °C
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
- PSA: 40.46000
- LogP: -0.08840
- Solubility: Not determined
(4-(Trimethylsilyl)phenyl)boronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Inert atmosphere,2-8°C
(4-(Trimethylsilyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-(Trimethylsilyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S20001-1g |
4-Trimethylsilyl phenyl boronic acid |
17865-11-1 | 97% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | S20001-5g |
4-Trimethylsilyl phenyl boronic acid |
17865-11-1 | 97% | 5g |
£67.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120068-5g |
(4-(Trimethylsilyl)phenyl)boronic acid |
17865-11-1 | 97% | 5g |
¥174.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120068-100g |
(4-(Trimethylsilyl)phenyl)boronic acid |
17865-11-1 | 97% | 100g |
¥2229.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120068-1g |
(4-(Trimethylsilyl)phenyl)boronic acid |
17865-11-1 | 97% | 1g |
¥49.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T120068-25g |
(4-(Trimethylsilyl)phenyl)boronic acid |
17865-11-1 | 97% | 25g |
¥599.90 | 2023-09-01 | |
| Alichem | A019064299-250mg |
4-(Trimethylsilyl)phenylboronic acid |
17865-11-1 | 95% | 250mg |
680.00 USD | 2021-06-17 | |
| Alichem | A019064299-500mg |
4-(Trimethylsilyl)phenylboronic acid |
17865-11-1 | 95% | 500mg |
980.00 USD | 2021-06-17 | |
| Alichem | A019064299-1g |
4-(Trimethylsilyl)phenylboronic acid |
17865-11-1 | 95% | 1g |
1,685.00 USD | 2021-06-17 | |
| Chemenu | CM133961-5g |
(4-(Trimethylsilyl)phenyl)boronic acid |
17865-11-1 | 95% | 5g |
$71 | 2021-08-05 |
(4-(Trimethylsilyl)phenyl)boronic acid Suppliers
(4-(Trimethylsilyl)phenyl)boronic acid Related Literature
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Annabell G. Bonn,Oliver S. Wenger Phys. Chem. Chem. Phys. 2015 17 24001
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Robert Greiner,Thorben Schlücker,Dominik Zgela,Heinz Langhals J. Mater. Chem. C 2016 4 11244
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Xingdong Wang,Shumeng Wang,Jianhong Lv,Shiyang Shao,Lixiang Wang,Xiabin Jing,Fosong Wang Chem. Sci. 2019 10 2915
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J. Anh?user,R. Puttreddy,Y. Lorenz,A. Schneider,M. Engeser,K. Rissanen,A. Lützen Org. Chem. Front. 2019 6 1226
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Jun Lee,Jihyun Yu,Seung Hwan Son,Jinyuk Heo,Taelim Kim,Ji-Young An,Kyung-Soo Inn,Nam-Jung Kim Org. Biomol. Chem. 2016 14 777
Additional information on (4-(Trimethylsilyl)phenyl)boronic acid
Synthesis, Applications, and Emerging Research on (4-(Trimethylsilyl)phenyl)boronic Acid (CAS No. 17865-11-1)
(4-(Trimethylsilyl)phenyl)boronic acid, identified by the CAS registry number 17865-11-1, is a versatile organoboron compound with significant applications in medicinal chemistry, materials science, and analytical methodologies. This compound is characterized by its unique structure: a phenyl ring substituted with a trimethylsilyl group at the 4-position, coupled to a boronic acid moiety. The combination of silyl protection and boron reactivity endows this molecule with exceptional functional versatility. Recent advancements in synthetic methodologies and interdisciplinary research have further expanded its utility in cutting-edge fields such as drug delivery systems and bioconjugate chemistry.
The synthesis of (4-(trimethylsilyl)phenyl)boronic acid has evolved significantly since its initial preparation. Traditional routes involved the lithiation of 4-trimethylsilylanisole followed by reaction with diboron reagents, but modern protocols now emphasize sustainability. A notable study published in Green Chemistry (2023) demonstrated a solvent-free synthesis using mechanochemical activation, achieving yields exceeding 95% while eliminating hazardous solvents. This approach aligns with current trends toward environmentally benign organic synthesis practices. Researchers have also explored microwave-assisted methods to accelerate the borylation step, reducing reaction times from hours to minutes without compromising stereochemical integrity.
In pharmaceutical development, this compound serves as a critical intermediate for constructing bioactive molecules through Suzuki-Miyaura cross-coupling reactions. A groundbreaking application emerged in 2023 when chemists at Stanford University utilized it to synthesize novel sialic acid analogues for targeted cancer therapy. By conjugating these analogues to nanoparticles via boronate ester linkages, they achieved receptor-mediated tumor cell targeting with enhanced therapeutic indices compared to conventional formulations. The trimethylsilyl group proved crucial in modulating hydrophobicity for optimal cellular uptake while maintaining chemical stability during formulation.
Beyond drug delivery systems, this compound has found niche applications in advanced materials research. A 2023 Nature Materials study reported its use as a building block for stimuli-responsive hydrogels capable of pH-dependent swelling behavior. The boronic acid moiety forms reversible crosslinks with diols under neutral conditions but dissociates under acidic environments (pH < 5), enabling smart material design for drug release systems or biosensors. Researchers further functionalized these gels with fluorescent probes to create dual-response platforms that combine mechanical actuation with optical readout capabilities.
In analytical chemistry, the unique reactivity profile of CAS 17865-11-1 enables selective detection strategies for biomolecules like glycans and nucleic acids through boronate affinity chromatography principles. A recent innovation involves coupling this compound with graphene oxide nanosheets to create electrochemical sensors with sub-picomolar sensitivity for glycoprotein detection—a breakthrough for early-stage cancer diagnostics requiring ultra-sensitive biomarker analysis. The trimethylsilyl substituent suppresses nonspecific protein adsorption while enhancing electron transfer efficiency across the sensor interface.
Ongoing research focuses on optimizing its photochemical properties through conjugation with chromophores for light-triggered applications. A collaborative study between MIT and Kyoto University demonstrated that attaching this boronic acid derivative to porphyrin frameworks yields photosensitizers with enhanced singlet oxygen generation efficiency—critical for improving photodynamic therapy outcomes in dermatology and oncology settings. Computational modeling revealed that the trimethylsilyl group stabilizes triplet states by reducing non-radiative decay pathways via steric shielding effects.
Despite these advancements, challenges remain in scaling up asymmetric syntheses for chiral pharmaceutical intermediates. However, recent progress using immobilized catalyst systems shows promise: a 2023 report from Max Planck Institute described enantioselective access to optically pure variants using chiral NHC ligands under continuous flow conditions—a development poised to impact chiral drug production economics significantly.
The multifunctional nature of (4-(trimethylsilyl)phenyl)boronic acid continues to drive interdisciplinary innovation across biomedical engineering and material science frontiers. Its ability to bridge organic synthesis strategies with biological applications positions it as an indispensable tool in developing next-generation therapeutics and diagnostic platforms—particularly as researchers increasingly prioritize precision medicine approaches requiring molecular-level control over drug delivery mechanisms and diagnostic sensitivity.
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